molecular formula C8H8N2O B11921400 2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one CAS No. 223432-97-1

2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one

Cat. No.: B11921400
CAS No.: 223432-97-1
M. Wt: 148.16 g/mol
InChI Key: LJXDWTFBCHSBMY-UHFFFAOYSA-N
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Description

2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the use of pyrrole and a suitable nitrile or amide derivative. The reaction is often catalyzed by a base such as potassium tert-butoxide in a solvent like tert-butanol . Another approach involves palladium(0)-catalyzed couplings using 5-trimethylstannylpyrrolopyrimidinones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the pyrimidine ring.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The exact pathways and molecular targets depend on the specific biological activity being studied. For example, some derivatives have been shown to inhibit Bruton’s tyrosine kinase, which is involved in B-cell receptor signaling pathways .

Comparison with Similar Compounds

2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable scaffold in drug discovery and development.

Properties

CAS No.

223432-97-1

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-methylpyrrolo[1,2-c]pyrimidin-1-one

InChI

InChI=1S/C8H8N2O/c1-9-6-4-7-3-2-5-10(7)8(9)11/h2-6H,1H3

InChI Key

LJXDWTFBCHSBMY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC=CN2C1=O

Origin of Product

United States

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